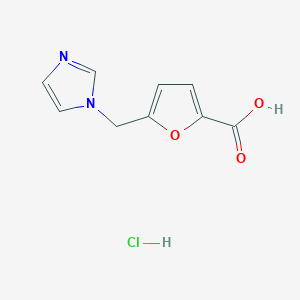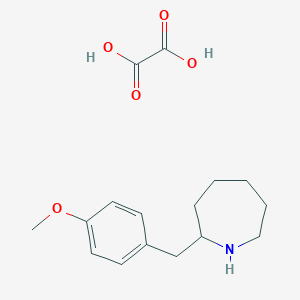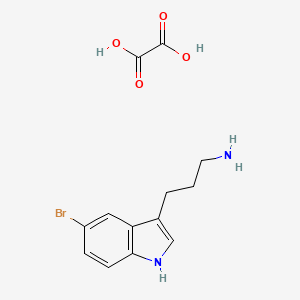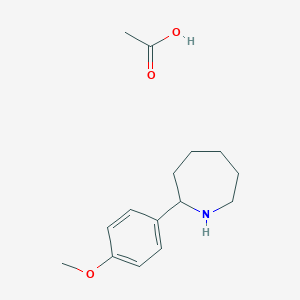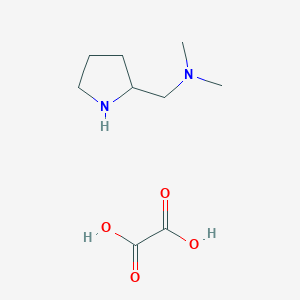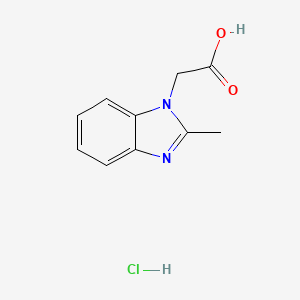
2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
Overview
Description
The compound “2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride” belongs to the class of organic compounds known as benzodiazoles, which are organic compounds containing a benzene ring fused to a diazole ring . Benzodiazoles have applications in various fields including medicine, agriculture, and materials science due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a benzodiazole ring attached to an acetic acid group via a methylene (-CH2-) linker. The benzodiazole ring itself would have a methyl group attached to one of the nitrogen atoms .Scientific Research Applications
Synthesis and Characterization :
- C. Párkányi and D. S. Schmidt (2000) discussed the synthesis of new 2-methyl-4(3H)-quinazolinones with potential biological activity, utilizing chlorosubstituted anthranilic acids as starting materials, which are structurally related to 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride (Párkányi & Schmidt, 2000).
- E. Hübner et al. (2010) reported on the synthesis of N,N,O ligands based on triazoles and their transition metal complexes, demonstrating the versatility of compounds related to benzodiazoles in ligand formation (Hübner et al., 2010).
Biological Activity and Applications :
- Himani Varshney et al. (2015) synthesized a series of compounds including 2-methyl-1H-benzimidazoles for cytotoxic or antiproliferative activity against various human cell lines, highlighting the potential medicinal applications of benzimidazole derivatives (Varshney et al., 2015).
- M. P. Toraskar et al. (2009) developed ethyl-1H-benzotriazol-1-acetate, a compound structurally similar to 2-methyl-1H-benzodiazol, and demonstrated its antifungal activity, suggesting the potential of benzodiazol derivatives in developing new antifungal agents (Toraskar et al., 2009).
Chemical Properties and Reactions :
- P. Baudet and Cl. Otten (1970) studied the decarboxylation reactions of compounds including benzothiazol-2-yl acetic acid, closely related to the compound , providing insights into its chemical behavior (Baudet & Otten, 1970).
Mechanism of Action
Target of Action
It is known that benzodiazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The exact interaction and resulting changes would depend on the specific target and the biological context .
Biochemical Pathways
Given the broad range of activities associated with benzodiazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad range of biological activities associated with benzodiazole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCYHNKNDZZIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




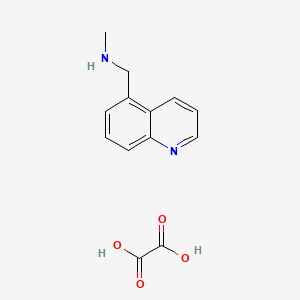

![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)

![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)
